スペブルチニブ

概要

説明

Spebrutinib (also known as CC-292) is a second-generation inhibitor that irreversibly and covalently binds to Bruton’s Tyrosine Kinase (BTK) Cys481 residues . It is highly selective for BTK and does not impact the SRC family kinases . Spebrutinib has been used in trials studying the treatment of rheumatoid arthritis (phase II) and B-cell Lymphoma .

Molecular Structure Analysis

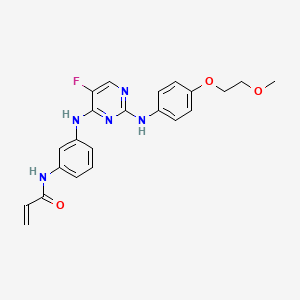

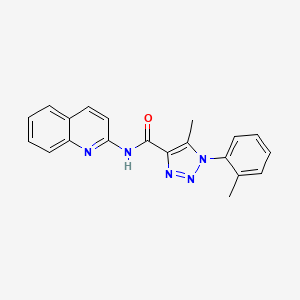

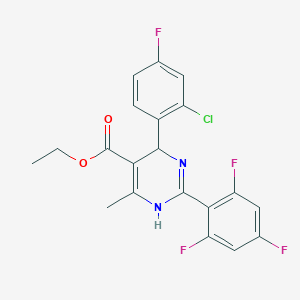

Spebrutinib belongs to the class of organic compounds known as anilides . The molecular weight of Spebrutinib is 423.44, and its molecular formula is C22H22FN5O3 .

Chemical Reactions Analysis

Spebrutinib can inhibit the proliferation of B cells in peripheral blood and reduce the generation of inflammatory chemokines (e.g., CXCL13) and cytokines (e.g., macrophage inflammatory protein 1β (MIP-1β), interleukin-6 (IL-6), IL-8, and tumor necrosis factor α (TNF-α)) .

Physical And Chemical Properties Analysis

Spebrutinib is a solid compound . The percent yields of the chemical syntheses were ranged from 81% to 89% . These analogues were characterized utilizing; FT-IR, DSC, CHN, and 1H NMR .

科学的研究の応用

B細胞リンパ系悪性腫瘍の治療

スペブルチニブは、B細胞リンパ系悪性腫瘍の有望な治療薬として特定されています。 B細胞抗原受容体(BCR)シグナル伝達経路を阻害することで作用し、これはB細胞の増殖と生存に不可欠です {svg_1}。BTKを標的とすることで、スペブルチニブは悪性B細胞の増殖を効果的に阻止することができ、慢性リンパ性白血病(CLL)や非ホジキンリンパ腫(NHL)などの病状に対する潜在的な治療選択肢を提供します。

自己免疫性溶血性貧血の管理

自己免疫性溶血性貧血(AIHA)は、免疫システムが誤って赤血球を攻撃して破壊する病状です。 スペブルチニブは、AIHAの発症に関与するB細胞の増殖とサイトカイン産生を阻害することで、病状の症状を軽減する可能性を示しています {svg_2}。

関節リウマチへの介入

関節リウマチ(RA)は、関節に影響を与える慢性炎症性疾患です。スペブルチニブは、マウスおよびヒトのRAモデルで有効性を示し、病状の症状を軽減しています。 これは、RA患者における骨の侵食に寄与するプロセスである破骨細胞形成に影響を与えます {svg_3}。

多発性硬化症の治療

多発性硬化症(MS)は、ミエリンの免疫媒介性破壊を特徴とする神経疾患です。 スペブルチニブは、免疫応答を調節し、中枢神経系の炎症を軽減することにより、MSに治療上の利点をもたらす可能性があります {svg_4}。

慢性自発性蕁麻疹への対処

慢性自発性蕁麻疹は、持続的なじんましんやかゆみを引き起こす皮膚疾患です。 スペブルチニブは、リンパ系および骨髄系サイトカイン産生と脱顆粒を減少させる役割を果たし、この病状に関連する症状を軽減するのに役立つ可能性があります {svg_5}。

尋常性天疱瘡における潜在的な使用

尋常性天疱瘡は、皮膚と粘膜に水疱を形成する自己免疫疾患です。 BTK経路を阻害することにより、スペブルチニブは病気を促進する自己抗体の産生を減少させる可能性があり、治療への新しいアプローチを提供します {svg_6}。

アトピー性皮膚炎への応用

アトピー性皮膚炎は、慢性炎症性皮膚疾患です。 スペブルチニブは、炎症反応に関与するBTK経路を標的とすることで、アトピー性皮膚炎患者の炎症を軽減し、症状を改善する可能性を検討されています {svg_7}。

全身性エリテマトーデスにおける有効性の探求

全身性エリテマトーデス(SLE)は、多様な臨床症状を示す全身性自己免疫疾患です。 スペブルチニブの免疫調節効果は、自己抗体と炎症性サイトカインの産生を減少させることにより、SLEに有益である可能性があります {svg_8}。

作用機序

Target of Action

Spebrutinib primarily targets Bruton’s tyrosine kinase (BTK) . BTK is an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . This makes it a promising therapeutic target for various B cell malignancies and inflammatory diseases .

Mode of Action

Spebrutinib is an orally administered, covalent, small-molecule inhibitor of BTK . It inhibits BTK activity by irreversible covalent binding with high affinity to the BTK adenosine triphosphate binding site in B and myeloid cells . This interaction with its targets results in the inhibition of BTK’s function, leading to hampered pre-B cell receptor (BCR) signaling and B cell development .

Biochemical Pathways

The inhibition of BTK by Spebrutinib affects multiple biochemical pathways. It impacts the B-cell receptor-mediated activation of CD69 expression on peripheral B cells . It also influences the Fc receptor signaling pathways . These pathways are essential for the interaction of CLL cells with the tumor microenvironment .

Result of Action

Spebrutinib has been found to inhibit B-cell proliferation more potently than T-cell proliferation . It reduces both lymphoid and myeloid cytokine production and degranulation, as well as osteoclastogenesis . In clinical studies, Spebrutinib showed a downward trend for symptoms, significantly modulated B-cell populations, and reduced markers of chemotaxis and osteoclast activity .

Safety and Hazards

将来の方向性

Spebrutinib is currently under a multicenter phase 1 clinical trial to treat follicular lymphoma in combination with rituximab . It has shown promising results in treating rheumatoid arthritis, multiple sclerosis, pemphigus vulgaris, ITP, and GVHD, but not for systemic lupus erythematosus and Sjogren’s disease . This suggests that BTK plays an important role in mediating pathogenic processes amenable to therapeutic intervention, depending on the disease .

生化学分析

Biochemical Properties

Spebrutinib interacts with Bruton’s tyrosine kinase (BTK), a key effector molecule in B-cell development and expressed in B-cell lymphomas . It inhibits BTK more potently than other kinases, reducing both lymphoid and myeloid cytokine production and degranulation, as well as osteoclastogenesis .

Cellular Effects

Spebrutinib has significant effects on various types of cells and cellular processes. It inhibits B-cell proliferation more potently than T-cell proliferation . In spebrutinib-treated patients, median BTK occupancy in peripheral blood was 83%, and significant increases in total CD19+ and mature-naive CD27− CD38− IgD+ B cells and decreases in transitional CD27− CD38+ B cells were observed .

Molecular Mechanism

Spebrutinib exerts its effects at the molecular level by binding to BTK, inhibiting its activity, and thereby disrupting B-cell and Fc receptor signaling pathways . This inhibition of BTK leads to a reduction in both lymphoid and myeloid cytokine production and degranulation, as well as osteoclastogenesis .

Temporal Effects in Laboratory Settings

Over a 4-week treatment period in patients with active rheumatoid arthritis (RA), spebrutinib showed a downward trend for symptoms, significantly modulated B-cell populations, and reduced markers of chemotaxis and osteoclast activity .

Metabolic Pathways

The metabolic pathways of Spebrutinib involve oxidation, hydroxylation, o-dealkylation, epoxidation, defluorination, and reduction . These processes can aid in explaining the adverse drug reactions of Spebrutinib .

Subcellular Localization

The exact subcellular localization of spebrutinib is not specified in the search results. Given that it targets BTK, which is part of the B-cell and Fc receptor signaling pathways, it can be inferred that spebrutinib likely localizes to areas where these pathways are active .

特性

IUPAC Name |

N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBDTLQSDKGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026012 | |

| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202757-89-8 | |

| Record name | Spebrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202757898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spebrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRU6NG543J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

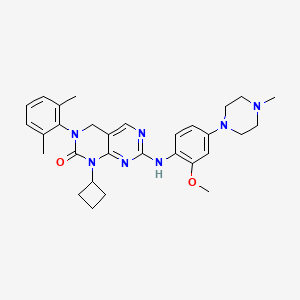

![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)

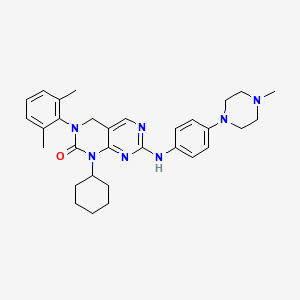

![(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B611894.png)

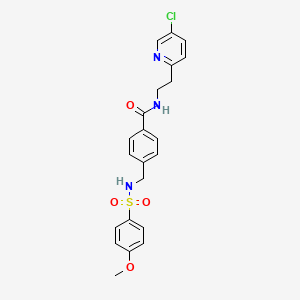

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)